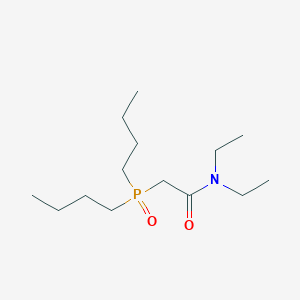
5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one is a chemical compound with the molecular formula C14H18ClN3O and a molecular weight of 279.77 g/mol It is known for its structural complexity, which includes a pyrrolidin-2-one core and a piperazine ring substituted with a 2-chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one typically involves the reaction of 1-(2-chlorophenyl)piperazine with a suitable pyrrolidin-2-one precursor . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Halogenation and alkylation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and halogenating agents like N-bromosuccinimide are employed.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted analogs of the original compound .
Aplicaciones Científicas De Investigación
5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as anxiety and depression.
Mecanismo De Acción
The mechanism of action of 5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. It is believed to modulate the activity of certain neurotransmitter receptors, particularly those involved in the serotonin and dopamine pathways. This modulation can lead to changes in neurotransmitter levels, which may explain its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Chlorophenyl)piperazine: Shares the piperazine ring and 2-chlorophenyl group but lacks the pyrrolidin-2-one core.
Pyrrolidin-2-one: Contains the pyrrolidin-2-one core but lacks the piperazine ring and 2-chlorophenyl group.
1-(4-(2-Chlorophenyl)piperazin-1-yl)phenylpyridin-2-one: A similar compound with a pyridin-2-one core instead of pyrrolidin-2-one
Uniqueness
5-(4-(2-Chlorophenyl)piperazin-1-yl)pyrrolidin-2-one is unique due to its combination of a pyrrolidin-2-one core and a piperazine ring substituted with a 2-chlorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
91703-11-6 |
|---|---|
Fórmula molecular |
C14H18ClN3O |
Peso molecular |
279.76 g/mol |
Nombre IUPAC |
5-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H18ClN3O/c15-11-3-1-2-4-12(11)17-7-9-18(10-8-17)13-5-6-14(19)16-13/h1-4,13H,5-10H2,(H,16,19) |
Clave InChI |
JLDHNWJKXYTDCS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC1N2CCN(CC2)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


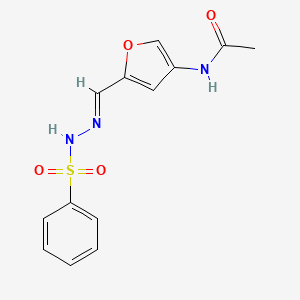
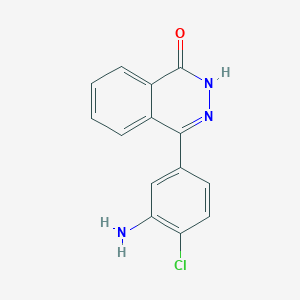

![2-({Bis[(pyridin-2-yl)methyl]amino}methyl)quinolin-8-ol](/img/structure/B12895654.png)
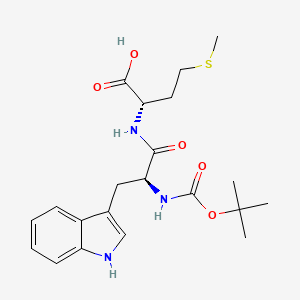
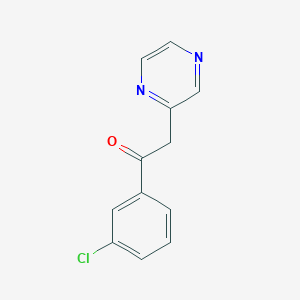

![N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)oxy]ethan-1-amine](/img/structure/B12895679.png)

![4-(2,4-Dichloro-5-methoxyanilino)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinoline-3-carbonitrile](/img/structure/B12895692.png)
![Benzamide, N-[[(3-methyl-5-isoxazolyl)amino]thioxomethyl]-](/img/structure/B12895700.png)
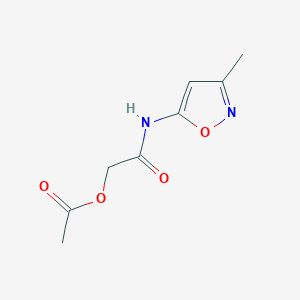
![Ethanone, 1-[5-methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl]-](/img/structure/B12895716.png)
